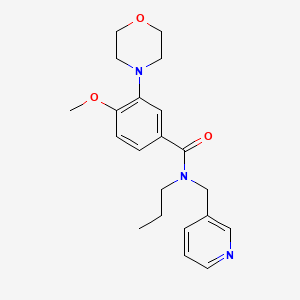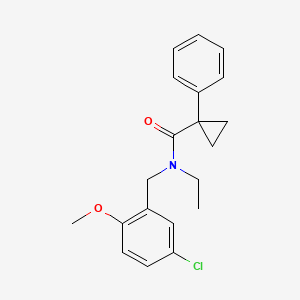![molecular formula C13H15N7O2 B5899726 3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5899726.png)
3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea is a complex organic compound that features a combination of furan, triazole, and pyrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include refluxing in ethanol with the presence of potassium hydroxide and subsequent acidification with acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Applications De Recherche Scientifique
3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea involves its interaction with various molecular targets and pathways. The triazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the modulation of inflammatory pathways, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(furan-2-yl)-1H-pyrazol-3-amine
- 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine
- 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Uniqueness
What sets 3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea apart from similar compounds is its unique combination of furan, triazole, and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research .
Propriétés
IUPAC Name |
3-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-methyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-8-6-9(17-16-8)7-20(2)13(21)15-12-14-11(18-19-12)10-4-3-5-22-10/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIOIZSUDASDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)C(=O)NC2=NNC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2,2-diethylcyclopropyl)carbonyl]piperidine](/img/structure/B5899645.png)
![1-(cycloheptylcarbonyl)-4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5899649.png)
![4-(5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5899654.png)

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B5899666.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-ethynyl-N-(2-methoxyethyl)benzamide](/img/structure/B5899690.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5899708.png)
![(2S)-1-[4-(4-methoxyphenoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B5899711.png)
![1-(4-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5899712.png)

amine](/img/structure/B5899722.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]acetamide](/img/structure/B5899734.png)
amino]butan-1-ol](/img/structure/B5899740.png)
